Thermostability: FAOX-TE Mutant Extends Half-Life 15.5-Fold vs. Wild-Type FAOX-C at 50°C
Directed evolution of bacterial FAOX from Corynebacterium sp. 2-4-1 yielded mutant FAOX-TE containing five amino acid substitutions (T60A, A188G, M244L, N257S, L261M) with dramatically improved thermostability without any reduction in catalytic productivity [1]. At 50°C, the half-life of wild-type FAOX-C is 2.9 minutes, whereas FAOX-TE exhibits a half-life of 45.0 minutes under identical assay conditions [1]. This 15.5-fold improvement in thermal stability is accompanied by a temperature optimum shift from 40°C (wild-type) to 50°C (mutant) and sustained stability at 45°C versus rapid inactivation of wild-type enzyme above 37°C [1].
| Evidence Dimension | Half-life at 50°C |
|---|---|
| Target Compound Data | 45.0 min (FAOX-TE mutant) |
| Comparator Or Baseline | 2.9 min (FAOX-C wild-type) |
| Quantified Difference | 15.5-fold extension; ΔTopt = +10°C; stability threshold increased from 37°C to 45°C |
| Conditions | Purified enzymes incubated at 50°C, pH 8.0; residual activity measured via H2O2 production using 4-aminoantipyrine/TOOS chromogenic system |
Why This Matters
Thermal stability directly governs diagnostic kit shelf-life, shipping logistics, and assay robustness in automated clinical analyzers operating at elevated ambient temperatures.
- [1] Sakaue R, Kajiyama N. Thermostabilization of bacterial fructosyl-amino acid oxidase by directed evolution. Appl Environ Microbiol. 2003;69(1):139-145. doi:10.1128/AEM.69.1.139-145.2003. View Source
